Cas no 441769-43-3 (6-O-ACETYLACTEOSIDE)

6-O-Acetylacteoside is a bioactive phenylpropanoid glycoside derived from select plant sources, known for its potential pharmacological properties. This acetylated derivative of acteoside exhibits enhanced stability and bioavailability compared to its parent compound, making it a subject of interest in biochemical and medicinal research. Its structure, featuring a caffeoyl moiety and acetyl group, contributes to its antioxidant, anti-inflammatory, and neuroprotective activities. Researchers value 6-O-Acetylacteoside for its utility in studying cellular mechanisms and its potential applications in developing therapeutic agents. The compound is typically characterized by HPLC and NMR for purity, ensuring reliability in experimental settings.
6-O-ACETYLACTEOSIDE structure
6-O-ACETYLACTEOSIDE structure
Product name:6-O-ACETYLACTEOSIDE
CAS No:441769-43-3
MF:C31H38O16
MW:666.623831272125
MDL:MFCD04974479
CID:892653
PubChem ID:10462068

6-O-ACETYLACTEOSIDE Chemical and Physical Properties

Names and Identifiers

    • 6-O-ACETYLACTEOSIDE
    • ACETYLACTEOSIDE, 6-O-(SH)
    • 6-ACETYLACTEOSIDE
    • 6'-Acetylverbascoside
    • 6′′-O-Acetylverbascoside
    • Acetylacteoside
    • CHEMBL4473793
    • [(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • BDBM50528376
    • 441769-43-3
    • MFCD04974479
    • 6-O-Acetylacteoside , HPLC Grade
    • 6''-O-Acetylverbascoside
    • MDL: MFCD04974479
    • Inchi: InChI=1S/C31H38O16/c1-14-24(38)25(39)26(40)31(44-14)47-29-27(41)30(42-10-9-17-4-7-19(34)21(36)12-17)45-22(13-43-15(2)32)28(29)46-23(37)8-5-16-3-6-18(33)20(35)11-16/h3-8,11-12,14,22,24-31,33-36,38-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1
    • InChI Key: JBGBPOYDCGQCJC-MWKLXWFVSA-N
    • SMILES: CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Computed Properties

  • Exact Mass: 666.21600
  • Monoisotopic Mass: 666.21598512g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 13
  • Complexity: 1040
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 251Ų
  • XLogP3: 0.1

Experimental Properties

  • Density: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (1.6 g/l) (25 º C),
  • PSA: 251.36000
  • LogP: -0.44510

6-O-ACETYLACTEOSIDE Security Information

  • Storage Condition:2-8°C

6-O-ACETYLACTEOSIDE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89554-10MG
441769-43-3
10MG
¥5727.8 2023-01-14
SHENG KE LU SI SHENG WU JI SHU
sc-281507-20mg
Acetylacteoside,
441769-43-3
20mg
¥4550.00 2023-09-05
PhytoLab
89554-250mg
6-Acetylacteoside
441769-43-3 ≥ 98.0 %
250mg
€4781.25 2023-10-25
PhytoLab
89554-500mg
6-Acetylacteoside
441769-43-3 ≥ 98.0 %
500mg
€9000 2023-10-25
PhytoLab
89554-50mg
6-Acetylacteoside
441769-43-3 ≥ 98.0 %
50mg
€1012.5 2023-10-25
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89554-10MG
6-Acetylacteoside
441769-43-3
10mg
¥6314.9 2023-10-14
SHENG KE LU SI SHENG WU JI SHU
sc-281507-20 mg
Acetylacteoside,
441769-43-3
20mg
¥4,550.00 2023-07-10
PhytoLab
89554-1000mg
6-Acetylacteoside
441769-43-3 ≥ 98.0 %
1000mg
€16875 2023-10-25

6-O-ACETYLACTEOSIDE Related Literature

Additional information on 6-O-ACETYLACTEOSIDE

Recent Advances in the Study of 6-O-ACETYLACTEOSIDE (CAS: 441769-43-3) in Chemical Biology and Medicine

6-O-ACETYLACTEOSIDE (CAS: 441769-43-3) is a bioactive compound that has garnered significant attention in recent years due to its potential therapeutic applications. This compound, a derivative of acteoside, has been studied extensively for its pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. The growing body of research on 6-O-ACETYLACTEOSIDE highlights its promise as a candidate for drug development in various medical fields, such as neurology, oncology, and immunology.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 6-O-ACETYLACTEOSIDE. For instance, a 2023 study published in the Journal of Natural Products demonstrated its ability to modulate key signaling pathways involved in inflammation and oxidative stress. The compound was shown to inhibit the production of pro-inflammatory cytokines and enhance the activity of endogenous antioxidant enzymes, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.

In addition to its anti-inflammatory properties, 6-O-ACETYLACTEOSIDE has also been investigated for its neuroprotective effects. A preclinical study conducted in 2022 reported that the compound could attenuate neuronal damage in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. The researchers attributed these effects to the compound's ability to reduce oxidative stress and inhibit the aggregation of pathological proteins, such as beta-amyloid and alpha-synuclein.

Another area of interest is the potential role of 6-O-ACETYLACTEOSIDE in cancer therapy. Preliminary in vitro studies have indicated that the compound may exhibit cytotoxic effects on certain cancer cell lines, particularly those associated with breast and lung cancers. These findings are supported by mechanistic studies suggesting that 6-O-ACETYLACTEOSIDE induces apoptosis and inhibits angiogenesis, two critical processes in cancer progression.

Despite these promising findings, challenges remain in the development of 6-O-ACETYLACTEOSIDE as a therapeutic agent. Issues such as bioavailability, pharmacokinetics, and potential side effects need to be addressed through further research. Current efforts are focused on optimizing the compound's chemical structure to enhance its stability and efficacy, as well as exploring novel delivery systems to improve its absorption and distribution in the body.

In conclusion, 6-O-ACETYLACTEOSIDE (CAS: 441769-43-3) represents a promising candidate for drug development, with diverse pharmacological activities that warrant further investigation. Continued research into its mechanisms of action, therapeutic potential, and clinical applications will be essential to fully realize its benefits in the field of chemical biology and medicine.

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